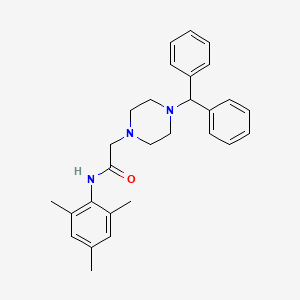![molecular formula C22H25N3O5 B14950536 2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid](/img/structure/B14950536.png)
2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxyacetic acid backbone with multiple functional groups attached, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-tert-butylphenylamine with acetic anhydride to form an intermediate, which is then reacted with phenoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: A simpler compound with a similar phenoxyacetic acid backbone but lacking the additional functional groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar phenoxyacetic acid structure but different substituents
Uniqueness
2-{2-[(E)-({2-[(4-Tert-butylphenyl)formamido]acetamido}imino)methyl]phenoxy}acetic acid is unique due to its complex structure, which allows for a wide range of chemical reactions and applications
Eigenschaften
Molekularformel |
C22H25N3O5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2-[2-[(E)-[[2-[(4-tert-butylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H25N3O5/c1-22(2,3)17-10-8-15(9-11-17)21(29)23-13-19(26)25-24-12-16-6-4-5-7-18(16)30-14-20(27)28/h4-12H,13-14H2,1-3H3,(H,23,29)(H,25,26)(H,27,28)/b24-12+ |
InChI-Schlüssel |
AZZYNEFSVBXZCX-WYMPLXKRSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OCC(=O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethylidene}-2,4-difluorobenzohydrazide](/img/structure/B14950467.png)
![2-{[(6-amino-9H-purin-8-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B14950470.png)

![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
![(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14950487.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B14950493.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14950497.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B14950499.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14950526.png)
![2-Chloro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950529.png)
![3,4,5-trimethoxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14950534.png)
![5-(4-methylphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14950550.png)
